1,2,3-Trifluoro-5-isocyanatobenzene
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Overview
Description
1,2,3-Trifluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H2F3NO. It is characterized by the presence of three fluorine atoms and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
1,2,3-Trifluoro-5-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene derivatives with trifluoromethylating agents followed by isocyanation. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process. The production process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
1,2,3-Trifluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2,3-Trifluoro-5-isocyanatobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to form stable adducts with biomolecules makes it useful in various biological studies.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .
Comparison with Similar Compounds
1,2,3-Trifluoro-5-isocyanatobenzene can be compared with other similar compounds such as:
- 1,2,3-Trifluoro-4-isocyanatobenzene
- 1,2,4-Trifluoro-5-isocyanatobenzene
- 1,3,5-Trifluoro-2-isocyanatobenzene
These compounds share similar structural features but differ in the position of the fluorine atoms and the isocyanate group. The unique arrangement of these groups in this compound gives it distinct reactivity and properties, making it suitable for specific applications .
Properties
IUPAC Name |
1,2,3-trifluoro-5-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHPAJOGZXLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649173 |
Source
|
Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869285-47-2 |
Source
|
Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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